(N'E,N'''E)-4,4'-oxybis(N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide)
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Description
(N'E,N'''E)-4,4'-oxybis(N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide) is a useful research compound. Its molecular formula is C30H24N6O3S2 and its molecular weight is 580.68. The purity is usually 95%.
BenchChem offers high-quality (N'E,N'''E)-4,4'-oxybis(N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (N'E,N'''E)-4,4'-oxybis(N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit the cyclooxygenase (cox) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
Based on the activity of structurally similar compounds, it may act by inhibiting the cox enzymes . This inhibition could lead to a decrease in the production of inflammatory mediators like thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential inhibition of COX enzymes . This would result in a decrease in the production of inflammatory mediators, thereby potentially reducing inflammation.
Result of Action
The potential inhibition of COX enzymes by this compound could lead to a decrease in the production of inflammatory mediators. This could result in a reduction of inflammation, given the role of these mediators in the inflammatory response .
Properties
IUPAC Name |
N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-4-[4-[[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]carbamoyl]phenoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N6O3S2/c1-35-23-7-3-5-9-25(23)40-29(35)33-31-27(37)19-11-15-21(16-12-19)39-22-17-13-20(14-18-22)28(38)32-34-30-36(2)24-8-4-6-10-26(24)41-30/h3-18H,1-2H3,(H,31,37)(H,32,38)/b33-29+,34-30+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFERIGRJPGFUEJ-BNRZXNFUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NNC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NN=C5N(C6=CC=CC=C6S5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=N\NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)N/N=C\4/SC5=CC=CC=C5N4C)/SC6=CC=CC=C16 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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